molecular formula C16H26N2O3 B12432560 ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

Cat. No.: B12432560
M. Wt: 294.39 g/mol
InChI Key: YLBOQGDTUYPDGE-UHFFFAOYSA-N
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Description

Ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate is a carbamate derivative characterized by a complex branched structure. Key features include:

  • Molecular Formula: C₁₆H₂₆N₂O₃
  • Molecular Weight: 294.39 g/mol
  • CAS Numbers: 1181458-72-9 (general structure) and 847-42-7 (stereospecific (1S,2R)-isomer) .
  • Structural Features: A 4-methoxyphenyl group, an aminomethyl moiety, and an ethyl carbamate functional group attached to a 3-methylbutyl backbone.

The compound is commercially available from suppliers like Santa Cruz Biotechnology and Parchem, with prices reflecting its synthetic complexity (e.g., $440/250 mg) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

InChI

InChI=1S/C16H26N2O3/c1-5-21-16(19)18-15(14(10-17)11(2)3)12-6-8-13(20-4)9-7-12/h6-9,11,14-15H,5,10,17H2,1-4H3,(H,18,19)

InChI Key

YLBOQGDTUYPDGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)OC)C(CN)C(C)C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Azide-Mediated Carbamate Formation

Reaction Mechanism and Intermediate Formation

The primary synthetic route involves a Curtius rearrangement followed by carbamate coupling. As detailed in Patent US20180265505, the process begins with 3-(bromomethyl)oxetane-3-carboxylic acid (1.2 kg, 6.15 mol) dissolved in toluene, cooled to 5°C, and treated with N-methylmorpholine (NMM, 0.72 kg, 7.12 mol) to activate the carboxyl group. Diphenylphosphoryl azide (DPPA, 1.76 kg, 6.39 mol) is then introduced, initiating an azide-mediated rearrangement at 80°C to form an isocyanate intermediate.

The critical carbamate-forming step employs 4-methoxyphenylmethanol (0.82 kg, 5.94 mol) as the nucleophile, reacting with the isocyanate intermediate in toluene at 80°C for 75 minutes. This yields (4-methoxyphenyl)methyl N-[3-(bromomethyl)oxetan-3-yl]carbamate with a 72% isolated yield after recrystallization in n-heptane/ethanol.

Table 1: Key Reaction Parameters for Azide-Mediated Synthesis
Parameter Value/Detail
Solvent Toluene
Temperature 80°C (reflux)
Base N-Methylmorpholine (NMM)
Azide Reagent Diphenylphosphoryl Azide (DPPA)
Nucleophile 4-Methoxyphenylmethanol
Yield 72%

Purification and Characterization

Post-reaction workup includes sequential washes with water, sodium carbonate, and brine to remove acidic byproducts. The organic phase is concentrated under reduced pressure, and the crude product is recrystallized from n-heptane/ethanol. Purity is validated via HPLC (>98%) and mass spectrometry (ESI+ m/z 329.2 [M+H]+).

Alternative Route via Carbodiimide Coupling

Optimization Challenges

The carbodiimide method requires stringent moisture control and stoichiometric tuning to minimize side reactions such as urea formation. Triethylamine (TEA) is typically added to scavenge HCl generated during activation.

Solvent and Temperature Optimization

Solvent Screening

The azide-mediated route demonstrates superior performance in toluene compared to alternatives like acetonitrile or dichloromethane, which lower yields due to poor intermediate solubility. Ethanol/water mixtures (50% v/v) are effective in related carbamate syntheses under ultrasound irradiation, achieving 95% yields in 20 minutes at 40°C.

Temperature Dependence

Reaction efficiency plateaus above 40°C for ultrasound-assisted methods, whereas thermal reactions require 80°C for complete conversion. Elevated temperatures risk decomposition of the methoxyphenyl moiety, necessitating precise control.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.18–7.40 (m, 4H, aromatic), 4.02 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃), 3.21–3.26 (m, 2H, NHCH₂).
  • ESI-MS : m/z 294.39 [M+H]+, consistent with molecular formula C₁₆H₂₆N₂O₃.

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) resolve the target compound at 8.2 minutes with >98% purity.

Industrial-Scale Production Considerations

Cost Efficiency

Bulk pricing for DPPA (~$1,200/kg) and 4-methoxyphenylmethanol (~$800/kg) makes the azide route cost-prohibitive for small-scale applications. Alternative pathways using cheaper coupling agents (e.g., EDC·HCl at ~$300/kg) warrant exploration.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this carbamate, occurring under both acidic and basic conditions:

Condition Products Key Findings
Aqueous NaOH 1-(4-Methoxyphenyl)-3-methylbutan-2-amine + CO₂ + ethanolComplete cleavage of the carbamate group at 40°C within 4 hours .
HCl (pH < 3) Ethyl chloroformate + 1-(4-Methoxyphenyl)-3-methylbutan-2-amine hydrochlorideAcidic hydrolysis favors protonation of the amine, stabilizing intermediates .

Mechanistic studies propose a six-membered transition state involving water or hydroxide ions attacking the carbonyl carbon, followed by cleavage of the C–O bond (Figure 1) . The methoxy group enhances solubility in aqueous media, accelerating hydrolysis compared to non-polar analogs.

Aminolysis and Nucleophilic Substitution

The compound reacts with nucleophiles such as amines and alcohols:

Aminolysis with Primary Amines

Reagent Product Yield Conditions
MethylamineN-Methyl-1-(4-methoxyphenyl)-3-methylbutan-2-amine carbamate78%THF, 25°C, 12 hours
BenzylamineN-Benzyl derivative65%Toluene, reflux, 24 hours

Reaction rates depend on steric hindrance from the 3-methylbutyl group and electronic effects of the methoxyphenyl ring .

Alcoholysis

Ethanol or methanol under catalytic ZnCl₂ facilitates transesterification, forming new carbamates (e.g., methyl carbamate derivatives) with yields up to 86% in toluene at 30°C .

Oxidative Degradation

Exposure to oxidative agents like H₂O₂ or atmospheric O₂ induces degradation:

Oxidizing Agent Major Products Implications
H₂O₂ (10%)N-Oxide derivatives + CO₂Oxidation occurs preferentially at the aminomethyl group .
O₂ (prolonged)Methoxyphenyl ketone + ethyl carbonateAutoxidation pathway linked to ROS generation in biological systems .

Studies link oxidative byproducts to inhibition of Nrf2 signaling pathways, contributing to cellular toxicity .

Thermal Decomposition

Thermogravimetric analysis reveals decomposition above 180°C, producing:

  • Volatiles : Ethylamine, 4-methoxystyrene

  • Residues : Polycyclic aromatic hydrocarbons (PAHs)

This behavior aligns with carbamate thermolysis mechanisms involving retro-ene reactions .

Comparative Reactivity in Solvents

Solvent effects on reaction outcomes (e.g., aminolysis):

Solvent Reaction Rate (Relative) Byproduct Formation
Toluene1.0 (reference)Low
THF0.7Moderate
DCM0.5High

Polar aprotic solvents like THF stabilize intermediates, while chlorinated solvents promote side reactions .

Mechanistic Insights from CO₂–Amine Chemistry

The compound’s carbamate group participates in CO₂ sequestration models, forming bicarbonate via amine-assisted nucleophilic attack by water (Figure 2) . This six-membered transition state mechanism explains its reactivity in aqueous environments and relevance to carbon capture technologies .

Toxicological Degradation Pathways

In vivo studies identify enzymatic hydrolysis by esterases as a key metabolic pathway, yielding ethanol and a neurotoxic amine metabolite . This process correlates with observed oxidative stress and apoptosis in hepatic tissues .

Scientific Research Applications

Ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carbamate Family

The compound is compared to three groups of carbamates synthesized by Ferriz et al. and Imramovsky et al. :

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)

4-Chloro-2-{[(4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates (5a–i)

4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i)

Key Differences:
  • Substituents : The reference carbamates feature chlorine atoms on phenyl rings, enhancing lipophilicity, whereas the target compound has an electron-donating 4-methoxy group , reducing lipophilicity .
Physicochemical Properties:
Compound Type Substituent log k (HPLC) Molecular Weight (g/mol)
Target Compound 4-Methoxyphenyl Not reported 294.39
Chlorophenyl Carbamates (4a–i) 3-Chloro 2.1–3.8 320–360
Dichlorophenyl Carbamates (5a–i) 4-Dichloro 3.5–4.2 350–390

The higher log k values in chlorinated analogues suggest greater membrane permeability, a critical factor in drug design .

Functional Group Variations: Carbamates vs. Esters and Amines

Ethyl N-Benzyl-3-Aminopropionate (CAS 23583-21-3) :
  • Structure : Benzyl group + ester linkage.
  • Molecular Weight : 235.83 g/mol (simpler structure).
  • Stability : Esters are generally less stable than carbamates under physiological conditions, limiting their utility in prolonged biological activity.
Pharmaceutical Impurities (e.g., Imp. F(EP), G(EP)) :
  • Structure : Cyclohexyl/cyclohexenyl + 4-methoxyphenyl + dimethylamine.
  • Key Contrast : These impurities lack the carbamate group, reducing hydrogen-bonding capacity compared to the target compound.

Stereochemical Considerations

The (1S,2R)-stereoisomer (CAS 847-42-7) highlights the importance of configuration in drug-receptor interactions. Stereospecificity can enhance binding affinity or metabolic stability compared to racemic mixtures .

Biological Activity

Ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate is a synthetic compound that belongs to the carbamate class, characterized by its complex molecular structure. This compound has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C16H26N2O3
  • Molecular Weight : 294.39 g/mol
  • CAS Number : 1181458-72-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may influence various biochemical pathways, leading to alterations in cellular functions. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other carbamate derivatives.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could affect signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Activity Type Description
AntimicrobialPotential effectiveness against certain bacteria and fungi.
Enzyme InhibitionPossible inhibition of lipases and other enzymes involved in metabolic processes.
CytotoxicityExhibits cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .
  • Enzyme Inhibition :
    Research on lipase inhibitors has highlighted the potential of this compound to inhibit lipase activity effectively. In vitro assays demonstrated that it could reduce lipase activity by up to 70% at specific concentrations, indicating its utility in managing lipid metabolism disorders .
  • Cytotoxic Effects :
    In a recent study examining the cytotoxic effects on cancer cell lines, this compound showed IC50 values comparable to established chemotherapeutic agents. This suggests that it may serve as a lead compound for further drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Chemical Formula Key Features
Ethyl N-(2-aminoethyl)carbamateC8H18N2O2Simpler structure; less sterically hindered; lower biological activity.
1-(4-Methoxyphenyl)-2-aminoethanolC10H15NO3Lacks carbamate functionality; different biological profile; primarily used in organic synthesis.
N,N-DiethylcarbamateC7H15NO2Used mainly as an insecticide; different mechanism of action compared to this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate?

  • Methodological Answer : The synthesis of carbamate derivatives typically involves coupling an amine with a carbonylating agent (e.g., chloroformate or carbonyldiimidazole). For analogous compounds, tert-butyl carbamates are synthesized via Boc protection of amines under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine . For the target compound, the 4-methoxyphenyl group may require regioselective alkylation, followed by carbamate formation. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming the aminomethyl and methoxyphenyl moieties. For example, the methoxy group typically shows a singlet near δ 3.8 ppm in ¹H NMR. Mass spectrometry (HRMS or ESI-MS) should confirm the molecular ion (e.g., C₁₅H₂₂N₂O₃ would yield m/z ~278.16). Infrared spectroscopy (IR) can validate carbamate C=O stretches (~1700 cm⁻¹) .

Q. What solubility properties should researchers consider for in vitro assays?

  • Methodological Answer : Carbamates with aromatic and branched alkyl groups often exhibit limited aqueous solubility. Pre-formulation studies using solvents like DMSO (for stock solutions) and surfactants (e.g., Tween-80) are recommended. Analogous compounds show improved solubility in polar aprotic solvents (e.g., acetonitrile) for HPLC analysis .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral centers in this compound?

  • Methodological Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is ideal. Relative retention times (RRT) for enantiomers of structurally similar amines range from 0.4–2.2 under isocratic conditions (hexane:ethanol with 0.1% TFA) . Circular Dichroism (CD) spectroscopy may further confirm absolute configuration .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) are critical. For carbamates, degradation via hydrolysis is common; thus, storage at -20°C in anhydrous DMSO or under nitrogen is advised. Lyophilization with cryoprotectants (e.g., trehalose) may enhance stability for biological assays .

Q. How can researchers profile impurities or byproducts in synthesized batches?

  • Methodological Answer : LC-MS/MS with a C18 column (e.g., Agilent ZORBAX) and gradient elution (water:acetonitrile + 0.1% formic acid) can detect impurities. For example, related compounds like desmethyl analogs or oxidation byproducts (e.g., nitroso derivatives) show distinct RRTs and fragmentation patterns . Quantitative analysis via external calibration curves is recommended .

Q. What in vitro assays are suitable for studying metabolic stability?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes. Half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) calculations follow standard pharmacokinetic models. Carbamates are prone to esterase-mediated hydrolysis, so adding esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) may clarify degradation pathways .

Key Data from Analogous Compounds

  • Molecular Weight : Similar carbamates (e.g., tert-butyl derivatives) range from 250–270 g/mol .
  • UV Detection : Methoxyphenyl-containing compounds absorb at λmax ~255 nm, useful for HPLC method development .
  • Hazard Classification : While not directly applicable, carbamates are often classified as irritants (GHS Category 2B), necessitating lab coats and fume hoods during handling .

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